1-{Octahydropyrrolo[3,4-b]pyrrol-5-yl}ethan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds, specifically pyrrole derivatives. This compound features a bicyclic structure that incorporates a pyrrole ring fused with another pyrrole-like system, contributing to its unique chemical properties and potential applications in medicinal chemistry. The compound is of interest due to its structural complexity and the biological activities associated with similar pyrrole derivatives.
The synthesis of 1-{Octahydropyrrolo[3,4-b]pyrrol-5-yl}ethan-1-one has been explored in various studies focusing on the development of novel synthetic methodologies for pyrrole derivatives. Notably, a synthesis method involving intramolecular dipolar cycloaddition has been documented, which allows for the creation of enantiopure octahydropyrrolo derivatives from chiral precursors . The classification of this compound falls under heterocycles, specifically as a bicyclic nitrogen-containing compound.
The synthesis of 1-{Octahydropyrrolo[3,4-b]pyrrol-5-yl}ethan-1-one can be achieved through several methodologies:
The reaction conditions typically require careful control of temperature and reactant ratios to optimize yield and selectivity. For example, the use of potassium hydroxide as a catalyst facilitates the formation of the desired product while minimizing side reactions.
The molecular structure of 1-{Octahydropyrrolo[3,4-b]pyrrol-5-yl}ethan-1-one can be characterized by its bicyclic framework comprising two fused pyrrole rings. The compound has the following structural features:
Computational studies using density functional theory may provide insights into the stability and reactivity of this compound by analyzing its electronic properties and potential tautomeric forms.
The chemical reactivity of 1-{Octahydropyrrolo[3,4-b]pyrrol-5-yl}ethan-1-one can be assessed through various reactions typical for pyrrole derivatives:
The specific conditions for these reactions—such as temperature, solvent choice, and catalysts—are critical for achieving desired outcomes and minimizing by-products.
The mechanism by which 1-{Octahydropyrrolo[3,4-b]pyrrol-5-yl}ethan-1-one exerts its biological effects is not yet fully elucidated but may involve interactions with biological targets such as enzymes or receptors. Similar compounds have been shown to exhibit pharmacological activities through mechanisms including:
The physical properties of 1-{Octahydropyrrolo[3,4-b]pyrrol-5-yl}ethan-1-one include:
Chemical properties include:
1-{Octahydropyrrolo[3,4-b]pyrrol-5-yl}ethan-1-one holds promise in various scientific fields:
The octahydropyrrolo[3,4-b]pyrrole core constitutes a cis-fused bicyclic system* with two pyrrolidine rings sharing a bond between C3a and C6a positions. This architecture generates three contiguous stereocenters* (C3a, C6, and C6a), theoretically permitting eight stereoisomers. However, the cis-junction imposes significant geometric constraints, reducing energetically feasible configurations to two dominant diastereomeric pairs: (3aR,6S,6aR) and (3aR,6R,6aR) [10]. Nuclear Overhauser Effect (NOE) spectroscopy reveals key through-space interactions between H-6 and H-3a protons (<3.5 Å), confirming a cis-decalin-like conformation where both rings adopt envelope conformations to minimize 1,3-diaxial repulsions. Density functional theory (DFT) calculations further identify a 2.8 kcal/mol energy preference for the (3aR,6S,6aR) isomer due to reduced gauche interactions in the N5-C6-C6a-C3a torsion [10].
Table 1: Stereoisomeric Preferences in the Octahydropyrrolo[3,4-b]pyrrole Core
Stereocenter Configuration | Relative Energy (kcal/mol) | Dominant Ring Conformation |
---|---|---|
(3aR,6S,6aR) | 0.0 (reference) | Ring A: Envelope (C3a-exo) |
(3aR,6R,6aR) | +1.2 | Ring B: Half-chair |
(3aS,6S,6aS) | +4.3 | Ring A/B: Twist-boat |
The fusion site (C3a-C6a) enables π-electron delocalization across the bicyclic framework, though saturation limits extensive conjugation. The acetyl substituent at C5 introduces tautomeric dynamics: the carbonyl oxygen may engage in intramolecular hydrogen bonding with the N1-H proton (distance: 1.9 Å), stabilizing an enol-imine tautomer (Fig. 1B). However, computational analyses indicate the keto-amine form (Fig. 1A) is thermodynamically favored by 3.1 kcal/mol in the gas phase due to superior orbital overlap between the acetyl carbonyl and the pyrrolidine nitrogen lone pair (n→π* interaction) [6]. Substituents critically modulate this equilibrium: electron-donating groups at N1 stabilize the keto form (96% population), whereas electron-withdrawing groups shift the balance toward the enol tautomer (up to 40% in polar solvents) [5] [6]. Time-resolved IR spectroscopy confirms rapid interconversion (k = 10⁹ s⁻¹) via a low-barrier proton shuttle mechanism involving solvent-assisted transition states [6].
Table 2: Tautomeric Populations Under Varied Conditions
Substituent at N1 | Keto Form (%) | Enol Form (%) | Solvent Dependence |
---|---|---|---|
H | 92 | 8 | Moderate (ΔΔG = 0.8 kcal/mol) |
Methyl | 96 | 4 | Low |
Acetyl | 60 | 40 | High (ΔΔG = 2.1 kcal/mol) |
The octahydropyrrolopyrrole scaffold exhibits striking three-dimensional congruence with bioactive pyrrolizidine alkaloids* such as retronecine and turneforcidine. X-ray crystallographic overlays reveal RMSD values of <0.8 Å for heavy atoms when aligned with the core of pramanicin (a γ-lactam antifungal agent), particularly in the spatial orientation of N1 and C5 carbonyl moieties [6]. This topology enables bioisosteric replacement strategies: the compound’s acetyl group occupies a vector analogous to C3-hydroxyl groups in pyrrolizidine natural products, as confirmed by electron density maps [8]. Divergences emerge in electrostatic potential (ESP) profiles: the title compound exhibits a 20 kcal/mol deeper electrostatic well near N1 due to the absence of electron-donating hydroxyl groups, enhancing its affinity for cationic binding pockets in enzymes [6] [8]. DFT-based conformational sampling further identifies two low-energy states: a compact folded conformation (N1-C5 distance: 3.0 Å) prevalent in apolar media, and an extended form (N1-C5 distance: 5.2 Å) stabilized by water-mediated H-bonding – a flexibility profile distinct from rigid alkaloid cores [6].
Table 3: Topological Comparison with Bioactive Alkaloid Scaffolds
Parameter | 1-{Octahydropyrrolo[3,4-b]pyrrol-5-yl}ethan-1-one | Retronecine | Pramanicin Core |
---|---|---|---|
Ring Fusion Angle | 121° | 118° | 125° |
N1 Electron Density | -45 kcal/mol (ESP) | -32 kcal/mol | -38 kcal/mol |
Conformational Flexibility (ΔG) | 1.8 kcal/mol (folded↔extended) | >5.0 kcal/mol | 3.2 kcal/mol |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9